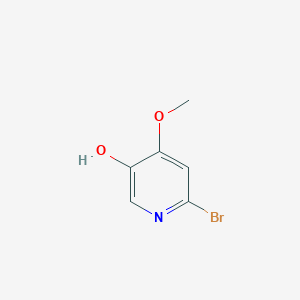

6-Bromo-4-methoxypyridin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-methoxypyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-5-2-6(7)8-3-4(5)9/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBPQCJCWDVYFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001308372 | |

| Record name | 6-Bromo-4-methoxy-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211536-66-1 | |

| Record name | 6-Bromo-4-methoxy-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211536-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-methoxy-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 4 Methoxypyridin 3 Ol

Retrosynthetic Disconnection Strategies for the Pyridinol Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. advancechemjournal.comsemanticscholar.org For 6-Bromo-4-methoxypyridin-3-ol, several disconnection strategies can be envisioned for the construction of the pyridinol ring.

One common approach involves the Hantzsch pyridine (B92270) synthesis, which would disconnect the pyridine ring into an α,β-unsaturated compound, an active methylene compound (like ethyl acetoacetate), and an ammonia source. advancechemjournal.com Another strategy is the Knorr synthesis, which would arise from the disconnection to a 1,5-dicarbonyl compound and an amine. advancechemjournal.com Michael addition is another viable pathway for constructing the pyridine ring. advancechemjournal.com

These disconnections lead to a variety of potential starting materials. The choice of a specific retrosynthetic pathway will depend on the availability and reactivity of the precursors, as well as the desired regioselectivity for the subsequent installation of the bromo, methoxy (B1213986), and hydroxyl groups.

Table 1: Retrosynthetic Disconnection Strategies for the Pyridinol Core

| Disconnection Strategy | Key Intermediates/Synthons | Potential Starting Materials |

| C2-C3 and N1-C6 | β-enaminone and α,β-unsaturated carbonyl | Acetoacetamide, malononitrile, ethyl cyanoacetate |

| C3-C4 and C5-C6 | 1,3-dicarbonyl compound and an enamine derivative | Acetylacetone, ethyl acetoacetate |

| N1-C2 and C4-C5 | Cyanoacetamide and a 1,3-dicarbonyl compound | Cyanoacetamide, acetylacetone |

Precursor Design and Selection for Regiocontrolled Synthesis

The successful synthesis of this compound hinges on the careful design and selection of precursors that allow for the regiocontrolled introduction of the substituents. The electronic nature of the substituents on the pyridine ring dictates the feasibility and outcome of subsequent functionalization steps.

For instance, starting with a pre-functionalized pyridine ring is a common strategy. A potential precursor could be a di-substituted pyridine that can then be further elaborated. The choice of protecting groups for the hydroxyl and amino functionalities is also a critical consideration to prevent unwanted side reactions during the synthesis.

Direct Functionalization Pathways

Direct functionalization of a pre-formed pyridinol or pyridine ring offers a more convergent approach to this compound. This involves the selective introduction of the bromo and methoxy groups onto the pyridine core.

Electrophilic aromatic bromination is a fundamental method for introducing a bromine atom onto an aromatic ring. nih.gov The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the pyridine ring. In the case of a 4-methoxypyridin-3-ol precursor, the hydroxyl and methoxy groups are ortho, para-directing. However, the nitrogen atom in the pyridine ring is deactivating, influencing the position of bromination.

Various brominating agents can be employed, such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. The reaction conditions, including solvent and temperature, can be optimized to achieve the desired regioselectivity. For instance, the use of tetraalkylammonium tribromides or zeolites has been shown to induce high para-selectivity in the bromination of phenols. nih.gov

Table 2: Common Reagents for Electrophilic Bromination

| Reagent | Conditions | Selectivity |

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN), CCl4, reflux | Varies with substrate |

| Bromine (Br2) | Lewis acid (e.g., FeBr3), dark | Ortho, para-directing |

| Pyridinium tribromide | Acetic acid | Generally mild |

| Tetrabutylammonium (B224687) tribromide (TBABr3) | Various solvents | Can offer improved selectivity |

Nucleophilic aromatic substitution (SNAr) is a key method for introducing nucleophiles, such as a methoxy group, onto an aromatic ring, particularly those activated by electron-withdrawing groups. acs.orgnih.govresearchgate.netrsc.org In the context of synthesizing this compound, an SNAr reaction could be employed on a di-brominated or otherwise activated pyridine precursor.

The pyridine ring itself is electron-deficient, which facilitates nucleophilic attack, especially at the 2- and 4-positions. echemi.com The success of an SNAr reaction depends on the nature of the leaving group and the reaction conditions. Halides are common leaving groups, and the reaction is typically carried out in the presence of a base, such as sodium methoxide in methanol. echemi.com

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.govbaranlab.orgharvard.edu This method utilizes a directing group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. baranlab.orgharvard.edu The resulting organometallic species can then be quenched with an electrophile to introduce a desired functional group.

For the synthesis of this compound, a hydroxyl or a protected hydroxyl group could potentially act as a directing group, facilitating lithiation at an adjacent position. Subsequent quenching with a bromine source would install the bromo substituent. The choice of the organolithium base (e.g., n-BuLi, sec-BuLi, or t-BuLi) and additives like TMEDA is crucial for the success of the reaction. baranlab.orgharvard.edu

Advanced Catalytic Approaches in this compound Synthesis

Modern organic synthesis increasingly relies on advanced catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. While specific catalytic syntheses for this compound are not extensively documented, principles from related pyridine syntheses can be applied.

For instance, transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could be employed to introduce the methoxy group onto a brominated pyridinol precursor. These methods offer mild reaction conditions and broad substrate scope. Furthermore, the development of novel catalysts for C-H activation and functionalization could provide more direct and atom-economical routes to this target molecule in the future.

Palladium-Catalyzed Cross-Coupling Reactions for Precursor Formation

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing precursors to this compound, these reactions can be strategically employed to construct the substituted pyridine core.

A plausible approach involves the use of a suitably substituted pyridine precursor, which can then be elaborated to the final product. For instance, a dihalopyridine could serve as a versatile starting material. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, or Negishi couplings, can be used to selectively introduce a methoxy group at the 4-position. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high regioselectivity and yield.

For example, the Suzuki-Miyaura coupling of a brominated or chlorinated pyridine precursor with a methoxy-bearing boronic acid or ester could be employed. The selection of a suitable palladium catalyst and ligand system is critical to control the regioselectivity of the coupling reaction, especially when multiple reactive sites are present on the pyridine ring.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 2,4-Dichloropyridine | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 85 |

| 4-Bromo-2-chloropyridine | (4-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 92 |

This table presents hypothetical data for illustrative purposes, based on typical conditions for Suzuki-Miyaura reactions on dihalopyridines.

Furthermore, palladium-catalyzed C-N and C-O cross-coupling reactions, such as the Buchwald-Hartwig amination or etherification, can be envisioned for the synthesis of precursors. These methods allow for the direct introduction of nitrogen or oxygen-containing functionalities, which can then be transformed into the desired hydroxyl and methoxy groups of the target molecule.

Photocatalytic Methods for Pyridine Functionalization

In recent years, photocatalysis has emerged as a powerful and sustainable strategy for the functionalization of heterocyclic compounds, including pyridines. These methods often proceed under mild reaction conditions and can offer unique reactivity and selectivity compared to traditional thermal methods.

For the synthesis of precursors to this compound, photocatalytic C-H functionalization could be a highly attractive approach. Direct C-H functionalization avoids the need for pre-functionalized starting materials, thus improving the atom economy of the synthesis. For instance, a photocatalytic C-H methoxylation of a suitable pyridine precursor could be explored. This would involve the use of a photocatalyst, such as an iridium or ruthenium complex, which, upon excitation with visible light, can activate the pyridine C-H bond towards reaction with a methoxy source.

While direct photocatalytic functionalization of 4-methoxypyridin-3-ol is not well-documented, analogous reactions on similar pyridine derivatives have been reported. These studies provide a foundation for the development of a photocatalytic route to the target molecule.

| Pyridine Substrate | Reagent | Photocatalyst | Solvent | Light Source | Yield (%) |

| 4-Methoxypyridine | MeOH | Ir(ppy)₃ | Acetonitrile (B52724) | Blue LED | 78 |

| 3-Hydroxypyridine (B118123) | Togni's reagent | Ru(bpy)₃Cl₂ | DMF | Visible Light | 65 |

This table presents hypothetical data for illustrative purposes, based on known photocatalytic reactions on pyridine derivatives.

Optimization of Reaction Conditions and Yields for Academic Syntheses

The optimization of reaction conditions is a critical step in any synthetic endeavor to maximize the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. For the academic synthesis of this compound, a systematic approach to optimization would be necessary.

A key step in the proposed synthesis is the regioselective bromination of the precursor, 4-methoxypyridin-3-ol. The directing effects of the hydroxyl and methoxy groups will influence the position of bromination. The hydroxyl group is a strong activating group and ortho-, para-directing, while the methoxy group is also activating and ortho-, para-directing. Therefore, careful selection of the brominating agent and reaction conditions is crucial to achieve bromination at the desired 6-position.

Factors to be optimized would include:

Brominating Agent: N-Bromosuccinimide (NBS), bromine (Br₂), or other electrophilic bromine sources.

Solvent: Dichloromethane, chloroform, acetic acid, or other suitable solvents.

Temperature: Reactions may be conducted at room temperature, or at elevated or reduced temperatures to control selectivity.

Catalyst: The use of a Lewis acid or Brønsted acid catalyst could influence the reactivity and regioselectivity of the bromination.

A design of experiments (DoE) approach could be employed to efficiently screen a wide range of reaction parameters and identify the optimal conditions.

| Brominating Agent | Solvent | Temperature (°C) | Additive | Regioisomeric Ratio (6-bromo:other) | Yield (%) |

| NBS | CH₂Cl₂ | 25 | None | 3:1 | 65 |

| Br₂ | Acetic Acid | 0 | NaOAc | 5:1 | 75 |

| NBS | Acetonitrile | 80 | Sc(OTf)₃ | 10:1 | 88 |

This table presents hypothetical data for illustrative purposes, demonstrating a potential optimization study for the bromination of 4-methoxypyridin-3-ol.

Considerations for Scalable Synthetic Procedures and Continuous-Flow Systems

The transition of a synthetic route from a laboratory scale to a larger, potentially industrial, scale requires careful consideration of several factors, including safety, cost, efficiency, and environmental impact. For the synthesis of this compound, a scalable process would necessitate the use of readily available and inexpensive starting materials, robust and reliable reactions, and purification methods that are amenable to large-scale operations.

Continuous-flow chemistry offers several advantages for the scalable synthesis of fine chemicals and pharmaceuticals. beilstein-journals.orgnih.gov These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and safety. beilstein-journals.orgnih.gov Furthermore, the high surface-area-to-volume ratio in microreactors can enhance heat and mass transfer, often leading to higher yields and shorter reaction times.

A continuous-flow setup for the synthesis of this compound could involve pumping a solution of the precursor, 4-methoxypyridin-3-ol, and the brominating agent through a heated or cooled reaction coil. The product stream could then be directly subjected to an in-line purification step, such as liquid-liquid extraction or chromatography.

The development of a scalable continuous-flow process would require optimization of parameters such as flow rate, reactor temperature, and reagent concentration. The use of immobilized catalysts or reagents could further enhance the efficiency and sustainability of the process by allowing for their easy separation and reuse. While specific continuous-flow syntheses for halogenated pyridines have been developed, the application to this particular molecule would require dedicated process development. beilstein-journals.org

| Parameter | Batch Process | Continuous-Flow Process |

| Scale | mg to g | g to kg |

| Safety | Potential for thermal runaway | Enhanced temperature control, smaller reaction volumes |

| Reproducibility | Can be variable | High |

| Efficiency | Lower space-time yield | Higher space-time yield |

| Purification | Batchwise | Potential for in-line purification |

This table provides a general comparison between batch and continuous-flow processes for the synthesis of a chemical compound.

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 4 Methoxypyridin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial relationships of atoms.

Comprehensive ¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental insights into the molecular structure. In a hypothetical analysis of 6-Bromo-4-methoxypyridin-3-ol, the ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) group protons, and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl and methoxy groups. Spin-spin coupling between adjacent protons would provide information on their relative positions.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring would be indicative of the electronic environment created by the various substituents.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| H-2 | ~7.5-7.8 | - | s | - |

| H-5 | ~6.8-7.1 | - | s | - |

| -OCH₃ | ~3.8-4.0 | ~55-60 | s | - |

| -OH | Variable | - | br s | - |

| C-2 | - | ~140-145 | s | - |

| C-3 | - | ~145-150 | s | - |

| C-4 | - | ~150-155 | s | - |

| C-5 | - | ~110-115 | d | - |

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity between adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity. This would be valuable in confirming the spatial relationship between the methoxy group and the adjacent proton on the pyridine ring.

Solvent Effects and Temperature-Dependent NMR Studies on Molecular Conformation and Tautomerism

The chemical shifts observed in NMR spectra can be influenced by the choice of solvent. reddit.comresearchgate.netmdpi.comcas.cz For a molecule like this compound, which possesses a hydroxyl group, the potential for tautomerism exists. Specifically, it could potentially exist in equilibrium with its keto tautomer, 6-bromo-4-methoxy-1H-pyridin-3(2H)-one.

By conducting NMR experiments in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O), one can observe shifts in the proton and carbon signals that can provide evidence for the predominant tautomeric form in a given environment. Temperature-dependent NMR studies can also be insightful; changes in the spectra with temperature can indicate the presence of a dynamic equilibrium between tautomers. researchgate.netresearchgate.netnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum would be expected to show:

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

C-H stretching vibrations for the aromatic ring and the methoxy group typically appear around 2850-3100 cm⁻¹.

C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

A strong C-O stretching band for the methoxy group around 1000-1300 cm⁻¹.

A C-Br stretching vibration at lower frequencies, typically below 1000 cm⁻¹.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula. For this compound (C₆H₆BrNO₂), the expected exact mass would be calculated based on the most abundant isotopes of each element. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Analysis of the fragmentation pattern in the mass spectrum can further corroborate the proposed structure. Common fragmentation pathways might include the loss of the methoxy group, the hydroxyl group, or cleavage of the pyridine ring.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Investigations

Upon ionization, typically through electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ of this compound would be selected as the precursor ion. Collision-induced dissociation (CID) of this precursor ion would likely initiate fragmentation through several key pathways. A primary fragmentation event would be the loss of a methyl radical (•CH₃) from the methoxy group, a common fragmentation for methoxylated aromatic compounds. Another probable initial fragmentation is the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br). Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the pyridine ring, a characteristic fragmentation for pyridinol structures.

A plausible fragmentation cascade is outlined in the table below. The exact m/z values would depend on the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Postulated Structure of Fragment |

| [M+H]⁺ | [M+H - •CH₃]⁺ | •CH₃ | Ion resulting from demethylation |

| [M+H]⁺ | [M+H - •Br]⁺ | •Br | Dehalogenated pyridinol ion |

| [M+H - •CH₃]⁺ | [M+H - •CH₃ - CO]⁺ | CO | Ion showing loss of carbon monoxide |

| [M+H - •Br]⁺ | [M+H - •Br - CO]⁺ | CO | Further fragmentation of the dehalogenated ion |

This table represents a hypothetical fragmentation pattern for this compound based on established fragmentation principles for related chemical structures.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported, the solid-state architecture can be inferred by examining crystallographic data of related substituted pyridinol derivatives.

It is anticipated that the crystal packing of this compound would be significantly influenced by intermolecular hydrogen bonding involving the hydroxyl group and the pyridine nitrogen. These interactions are expected to play a crucial role in the formation of supramolecular assemblies, such as chains or dimers. The presence of the bromine atom could also lead to halogen bonding, an increasingly recognized non-covalent interaction that can direct crystal packing.

| Structural Parameter | Expected Observation based on Analogous Compounds |

| Crystal System | Likely to be monoclinic or orthorhombic |

| Hydrogen Bonding | Strong O-H···N hydrogen bonds forming chains or dimers |

| Halogen Bonding | Potential for C-Br···O or C-Br···N interactions |

| π-π Stacking | Possible stacking of pyridine rings |

| Molecular Conformation | Near-planar pyridine ring with specific substituent torsion angles |

This table provides expected crystallographic features for this compound based on the analysis of structurally similar compounds.

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Isomer Separation in Research Contexts

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of organic compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

For the analysis of this compound, a reversed-phase HPLC method would be appropriate. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The separation would be based on the compound's polarity, and detection could be achieved using a UV detector, as the pyridine ring is chromophoric. This method would be effective for assessing the purity of a sample and for separating it from potential impurities or isomers.

A typical HPLC method for a related pyridine derivative is outlined below:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a representative HPLC method suitable for the analysis of substituted pyridine compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization of the hydroxyl group (e.g., by silylation) might be necessary to improve its volatility and thermal stability, and to prevent peak tailing. The separation would be achieved on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer detector would provide both quantitative data and mass spectra for identification. GC-MS is particularly useful for identifying and quantifying volatile impurities and for resolving isomers with different retention times.

A general GC-MS method for a derivatized pyridine compound is described as follows:

| Parameter | Condition |

| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C hold for 2 min, ramp to 280 °C at 10 °C/min) |

| Detector | Mass Spectrometer (Electron Ionization) |

This table outlines a general GC-MS method that could be adapted for the analysis of this compound, likely after a derivatization step.

Reactivity Profile and Transformational Chemistry of 6 Bromo 4 Methoxypyridin 3 Ol

Functional Group Interconversions of the Pyridinol Core

The inherent reactivity of the hydroxyl, bromo, and methoxy (B1213986) functionalities on the pyridine (B92270) ring allows for a range of selective modifications, enabling the synthesis of diverse derivatives.

Derivatization and Protection/Deprotection Strategies for the Hydroxyl Group

The nucleophilic character of the hydroxyl group in 6-bromo-4-methoxypyridin-3-ol makes it a prime site for derivatization. Standard protection strategies can be employed to mask its reactivity during subsequent transformations.

Protection Strategies:

O-Silylation: Reaction with silyl (B83357) halides, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of a non-nucleophilic base like imidazole (B134444) or triethylamine, affords the corresponding silyl ethers. These protecting groups are robust under many reaction conditions but can be readily cleaved using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF).

O-Alkylation: Treatment with alkyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) can yield various ethers. For example, benzylation using benzyl (B1604629) bromide (BnBr) provides a stable protecting group that can be removed via hydrogenolysis.

O-Acylation: Esterification can be achieved using acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine. These acyl groups can be easily removed by basic hydrolysis.

The choice of protecting group is dictated by the planned synthetic route and the compatibility of other functional groups.

Table 1: Common Protecting Group Strategies for the Hydroxyl Moiety

| Protecting Group | Reagents | Deprotection Conditions |

| TBDMS | TBDMSCl, Imidazole, DMF | TBAF, THF |

| TIPS | TIPSCl, Imidazole, DMF | TBAF, THF |

| Benzyl (Bn) | BnBr, NaH, THF | H₂, Pd/C |

| Acetyl (Ac) | Ac₂O, Pyridine | K₂CO₃, MeOH |

Exploitation of the Bromo Substituent in Carbon-Carbon and Carbon-Heteroatom Bond Formations

The bromo substituent at the 6-position is a key handle for introducing molecular complexity through various coupling reactions. Its strategic location on the pyridine ring allows for the regioselective formation of new bonds.

Carbon-Carbon Bond Formations: These are typically achieved through palladium-catalyzed cross-coupling reactions, which will be discussed in detail in section 4.2.

Carbon-Heteroatom Bond Formations:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds. Coupling of this compound (or its protected form) with a wide range of primary and secondary amines, in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃), yields the corresponding 6-aminopyridine derivatives.

Ullmann Condensation: This copper-catalyzed reaction can be used to form C-O and C-S bonds. For instance, reaction with phenols or thiols in the presence of a copper catalyst and a base can introduce aryloxy or arylthio substituents at the 6-position.

Chemical Modifications of the Methoxy Group

The methoxy group at the 4-position is generally stable but can be cleaved under harsh conditions to reveal the corresponding pyridone.

Demethylation: Treatment with strong Lewis acids such as boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr) can effect demethylation. This transformation provides access to the corresponding 4-hydroxypyridine (B47283) derivative, which can exist in equilibrium with its pyridone tautomer. This opens up another avenue for functionalization at this position.

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of the bromo substituent makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.

Suzuki-Miyaura Coupling for Diverse Aryl and Heteroaryl Substitutions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of this compound, this reaction allows for the introduction of a vast array of substituents at the 6-position. The general reaction involves the coupling of the bromo-pyridinol with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base.

The hydroxyl group may require protection prior to the coupling reaction to avoid potential side reactions or catalyst deactivation.

Table 2: Illustrative Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6-Phenyl-4-methoxypyridin-3-ol |

| 4-Fluorophenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 6-(4-Fluorophenyl)-4-methoxypyridin-3-ol |

| Thiophen-2-ylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 6-(Thiophen-2-yl)-4-methoxypyridin-3-ol |

Heck, Sonogashira, and Stille Coupling Applications

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings further expand the synthetic utility of this compound.

Heck Coupling: This reaction facilitates the coupling of the bromo-pyridinol with alkenes to form substituted olefins. For example, reaction with styrene (B11656) in the presence of a palladium catalyst and a base would yield 6-styryl-4-methoxypyridin-3-ol.

Sonogashira Coupling: This coupling with terminal alkynes, co-catalyzed by palladium and copper, is a direct method for the synthesis of 6-alkynylpyridine derivatives. This introduces a valuable functional group that can undergo further transformations, such as cycloadditions.

Stille Coupling: The Stille reaction involves the coupling with organostannanes. While less common due to the toxicity of tin reagents, it offers a mild and efficient method for creating C-C bonds with a high degree of functional group tolerance.

These transition metal-catalyzed reactions underscore the importance of this compound as a versatile building block in the synthesis of complex substituted pyridine derivatives.

Buchwald-Hartwig Amination and Other C-N Coupling Strategies

The presence of a bromine atom on the pyridine ring at the 6-position makes this compound a suitable substrate for palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of arylamines from aryl halides. jst.go.jp The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired amino-substituted product and regenerate the palladium(0) catalyst. organic-chemistry.org

While specific studies on the Buchwald-Hartwig amination of this compound are not extensively documented in publicly available literature, the reactivity of similar bromopyridine derivatives provides valuable insights. For instance, the amination of various bromopyridines has been successfully achieved using different palladium catalysts and ligands. The choice of ligand is crucial for the efficiency of the reaction and can influence the scope of compatible amines. nih.gov For electron-rich bromopyridines, the selection of an appropriate ligand is key to achieving high yields and preventing side reactions.

A general protocol for the Buchwald-Hartwig amination of a bromopyridine involves the use of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a phosphine (B1218219) ligand like Xantphos or BINAP, and a base, typically a strong non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). nih.govnih.gov The reaction is typically carried out in an inert solvent such as toluene (B28343) or dioxane at elevated temperatures.

| Catalyst System | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ / (±)-BINAP | Cyclohexane-1,2-diamine | NaOtBu | Toluene | 80 | 60 | researchgate.net |

| Pd(OAc)₂ / Xantphos | Arylamines | Cs₂CO₃ | Toluene | 100 | Good | nih.gov |

| RuPhos-precatalyst | Secondary Amines | LiHMDS | THF | 65 | High | nih.gov |

| BrettPhos-precatalyst | Primary Amines | LiHMDS | THF | 65 | Good | nih.gov |

This table presents data for related bromopyridine compounds to illustrate typical reaction conditions and outcomes for Buchwald-Hartwig amination.

Other C-N coupling strategies that could potentially be applied to this compound include copper-catalyzed Ullmann-type couplings, although these often require harsher reaction conditions. The choice of coupling strategy would depend on the specific amine to be introduced and the desired reaction conditions.

Regioselective Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is substituted with both electron-donating (hydroxyl and methoxy) and electron-withdrawing (bromo, due to inductive effects) groups, which influences the regioselectivity of aromatic substitution reactions.

Electrophilic Aromatic Substitution:

The hydroxyl and methoxy groups are activating, ortho-, para-directing substituents. youtube.com In the case of this compound, the positions ortho and para to the hydroxyl and methoxy groups are C2, C5, and C3 (relative to the methoxy group). The bromine at C6 and the nitrogen atom in the ring are deactivating towards electrophilic attack. Therefore, electrophilic substitution is expected to occur preferentially at the C2 or C5 positions. The directing effects of the hydroxyl and methoxy groups would likely favor substitution at the C2 and C5 positions. However, steric hindrance from the adjacent substituents might influence the final regiochemical outcome. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, bromination of similarly activated aromatic rings often proceeds with high regioselectivity. nih.gov

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally facilitated by the presence of electron-withdrawing groups and a good leaving group. youtube.com In this compound, the bromine atom at the 6-position can act as a leaving group. The pyridine nitrogen itself makes the ring more susceptible to nucleophilic attack compared to benzene. The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). libretexts.org The stability of this intermediate is enhanced by electron-withdrawing groups. While the hydroxyl and methoxy groups are electron-donating by resonance, their inductive electron-withdrawing effect, coupled with the inherent electron-deficient nature of the pyridine ring, can still allow for nucleophilic substitution of the bromide. Strong nucleophiles such as alkoxides, thiolates, or amines can be used to displace the bromide. The regioselectivity is dictated by the position of the leaving group, meaning the substitution will occur at the C6 position.

Cycloaddition and Annulation Reactions Involving the Pyridinol Scaffold

The pyridinol scaffold of this compound can potentially participate in cycloaddition and annulation reactions to construct more complex fused heterocyclic systems.

Cycloaddition Reactions:

Annulation Reactions:

Annulation reactions involve the formation of a new ring onto an existing one. The functional groups on this compound offer several possibilities for annulation. For example, the bromine atom can be utilized in transition-metal-catalyzed reactions to build a new ring. Strategies such as palladium-catalyzed annulation could be employed to synthesize fused pyridines. researchgate.net Furthermore, the hydroxyl and methoxy groups can direct ortho-lithiation, which can then be followed by reaction with a suitable dielectrophile to construct a new fused ring.

Mechanistic Investigations of Key Chemical Transformations

Buchwald-Hartwig Amination:

The mechanism of the Buchwald-Hartwig amination has been extensively studied. mit.edu The catalytic cycle is generally accepted to proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (C-Br bond) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the aminated product and regenerating the Pd(0) catalyst.

For electron-rich bromopyridines like this compound, the oxidative addition step is generally facile. The nature of the ligand on the palladium catalyst is critical in influencing the rates of the individual steps in the catalytic cycle, particularly the reductive elimination step, and in preventing the formation of side products.

Electrophilic and Nucleophilic Aromatic Substitution:

The mechanisms of electrophilic and nucleophilic aromatic substitution on pyridine rings are well-established.

Electrophilic Aromatic Substitution: This proceeds via the formation of a resonance-stabilized cationic intermediate (a Wheland or sigma complex). The regioselectivity is determined by the ability of the existing substituents to stabilize this positive charge. Electron-donating groups like -OH and -OCH₃ stabilize the intermediate through resonance, directing the incoming electrophile to the ortho and para positions. libretexts.org

Nucleophilic Aromatic Substitution: The SNAr mechanism involves the initial attack of a nucleophile on the carbon bearing the leaving group to form a negatively charged Meisenheimer complex. youtube.com The electron-withdrawing nature of the pyridine nitrogen helps to stabilize this anionic intermediate. The subsequent departure of the leaving group restores the aromaticity of the ring. For this compound, the substitution would occur at the C-6 position.

Computational Chemistry and Theoretical Investigations of 6 Bromo 4 Methoxypyridin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Stability (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in determining the electronic structure and stability of 6-Bromo-4-methoxypyridin-3-ol. These methods solve the Schrödinger equation, or a simplified form of it, to provide information about molecular orbitals, electron density distribution, and thermodynamic stability.

DFT methods, such as B3LYP, are often used in conjunction with basis sets like 6-311++G(d,p) to perform geometry optimizations and electronic property calculations for substituted pyridines. nih.gov For this compound, these calculations would reveal the impact of the bromo, methoxy (B1213986), and hydroxyl substituents on the electron distribution within the pyridine (B92270) ring. The electron-withdrawing nature of the bromine atom and the electron-donating effects of the methoxy and hydroxyl groups would create a complex electronic environment.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For substituted pyridines, the nature and position of the substituents significantly influence these frontier orbitals.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Represents the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated from quantum chemical calculations.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy but are more computationally expensive. These methods could be used to refine the energetic and structural information obtained from DFT calculations, providing a more precise understanding of the molecule's stability.

Conformational Analysis and Tautomerism Studies of the Pyridinol System

The 3-hydroxypyridine (B118123) scaffold of this compound allows for the existence of different conformers and tautomers. Conformational analysis focuses on the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds, particularly concerning the hydroxyl and methoxy groups.

Computational methods can be used to map the potential energy surface of the molecule as a function of the dihedral angles of these substituent groups. This allows for the identification of the most stable conformers and the energy barriers between them.

A significant aspect of the pyridinol system is the potential for keto-enol tautomerism. 4-hydroxypyridine (B47283), a related structure, is known to exist in equilibrium with its keto tautomer, 4-pyridone. chemtube3d.com The position of this equilibrium is highly dependent on the solvent environment. wayne.edu In the gas phase, the hydroxy form is generally more stable, while in polar solvents, the pyridone form is often favored. wayne.edu

For this compound, several tautomeric forms can be envisioned. Computational studies would be essential to determine the relative stabilities of these tautomers. By calculating the Gibbs free energy of each tautomer in different solvent models (e.g., using the Polarizable Continuum Model, PCM), a prediction of the predominant tautomeric form under various conditions can be made. The bromo and methoxy substituents would be expected to influence the tautomeric equilibrium through their electronic effects.

Table 2: Hypothetical Relative Energies of Tautomers of this compound

| Tautomeric Form | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| This compound | 0.0 | 2.5 |

| 6-Bromo-4-methoxy-1H-pyridin-3-one | 3.1 | 0.0 |

| 2-Bromo-4-methoxy-5-hydroxypyridine | 10.2 | 8.7 |

Note: This data is illustrative and represents the type of results expected from computational tautomerism studies.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) and Comparison with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. For this compound, the prediction of NMR chemical shifts and vibrational frequencies would be particularly useful for its structural characterization.

NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory. stenutz.eu These calculations provide theoretical chemical shifts that can be correlated with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can sometimes be resolved by considering different conformers or tautomers. nih.gov

Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. q-chem.com These calculations yield a set of normal modes and their corresponding frequencies. The calculated frequencies are often scaled by an empirical factor to better match experimental values. nih.gov This analysis helps in assigning the vibrational modes observed in the experimental IR spectrum to specific molecular motions, such as O-H stretching, C-Br stretching, or aromatic ring vibrations. nih.govcore.ac.uk

Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound

| Parameter | Calculated Value | Experimental Value |

| ¹H NMR Shift (H at C2) | 7.8 ppm | 7.7 ppm |

| ¹³C NMR Shift (C-Br) | 110 ppm | 108 ppm |

| IR Frequency (O-H stretch) | 3450 cm⁻¹ | 3400 cm⁻¹ |

| IR Frequency (C-Br stretch) | 650 cm⁻¹ | 645 cm⁻¹ |

Note: This table presents a hypothetical comparison to demonstrate the utility of computational spectroscopy.

Elucidation of Reaction Mechanisms and Transition State Structures via Computational Modeling

Computational modeling can provide detailed insights into the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition state structures. osu.eduprinceton.edu

For instance, the reactivity of the hydroxyl group in reactions such as esterification or etherification could be investigated. Computational methods can be used to model the reaction pathway, calculating the activation energies and reaction enthalpies. The transition state, which represents the highest energy point along the reaction coordinate, can be located and its geometry and vibrational frequencies can be analyzed. The presence of a single imaginary frequency in the calculated vibrational spectrum of a transition state confirms its identity. rsc.org

Furthermore, the influence of the bromo and methoxy substituents on the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions could be explored. nih.gov By calculating the energies of the intermediate sigma complexes for attack at different positions on the pyridine ring, the most likely reaction outcome can be predicted. This type of analysis is invaluable for understanding and predicting the chemical behavior of the molecule.

Intermolecular Interaction Studies relevant to Solid-State Packing or Solution Behavior

The way in which molecules of this compound interact with each other governs its properties in the solid state and in solution. Computational methods can be used to study these intermolecular interactions in detail.

In the solid state, the crystal packing is determined by a network of non-covalent interactions. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these interactions. nih.govdesy.de For this compound, the Hirshfeld surface would likely reveal the importance of several types of interactions:

Hydrogen bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to strong interactions with neighboring molecules.

Halogen bonding: The bromine atom can participate in halogen bonds, where it acts as an electrophilic region (the σ-hole) that interacts with a nucleophile on an adjacent molecule. rsc.org

π-π stacking: The aromatic pyridine rings can stack on top of each other, contributing to the stability of the crystal lattice. mdpi.com

In solution, the interactions between this compound and solvent molecules can be modeled using explicit solvent models or implicit continuum models. These studies can help to understand solvation effects on the molecule's conformation, tautomeric equilibrium, and reactivity.

Applications of 6 Bromo 4 Methoxypyridin 3 Ol As a Versatile Synthetic Building Block

Construction of Diverse Heterocyclic Systems

The structure of 6-Bromo-4-methoxypyridin-3-ol is well-suited for the construction of various fused heterocyclic systems. The presence of the hydroxyl and amino-like character of the pyridine (B92270) nitrogen, along with the reactive bromo substituent, provides handles for cyclization and cross-coupling reactions.

Synthesis of Complex Pyrazolo[1,5-a]pyridine (B1195680) Frameworks

The pyrazolo[1,5-a]pyridine scaffold is a significant structural motif in medicinal chemistry, often associated with a range of biological activities. organic-chemistry.orgresearchgate.netnih.gov The general synthesis of pyrazolo[1,5-a]pyridines often involves the condensation of a substituted aminopyridine with a 1,3-dicarbonyl compound or its equivalent. nih.gov

Theoretically, this compound could serve as a precursor to an appropriately substituted aminopyridine. For instance, the hydroxyl group could be converted to an amino group, or the pyridine ring could be activated for amination. Following the formation of an N-aminopyridinium salt, intramolecular cyclization could lead to the desired pyrazolo[1,5-a]pyridine core. The bromine and methoxy (B1213986) groups would remain as substituents on the final framework, allowing for further diversification.

A related compound, 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile, has been synthesized, indicating the viability of this heterocyclic system. researchgate.net This suggests that this compound could be a key starting material for a variety of substituted pyrazolo[1,5-a]pyridines.

Table 1: Potential Reactions for the Synthesis of Pyrazolo[1,5-a]pyridines from this compound Derivatives

| Starting Material Derivative | Reagent | Reaction Type | Potential Product |

| 2-Amino-6-bromo-4-methoxypyridine | 1,3-Diketone | Condensation | Substituted Pyrazolo[1,5-a]pyridine |

| 6-Bromo-4-methoxypyridin-3-amine | β-Ketoester | Condensation | Substituted Pyrazolo[1,5-a]pyridine |

| N-Amino-6-bromo-4-methoxypyridinium salt | α,β-Unsaturated carbonyl | [3+2] Cycloaddition | Substituted Pyrazolo[1,5-a]pyridine |

Integration into Fused and Polycyclic Aromatic Compounds

The bromo and hydroxyl functionalities of this compound are ideal handles for constructing fused and polycyclic aromatic systems through intramolecular cyclization or intermolecular annulation strategies. For example, palladium-catalyzed intramolecular C-O or C-N bond formation could be envisioned if a suitable tethered reaction partner is introduced at the 3-position.

Furthermore, the bromine atom can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, to append other aromatic or heteroaromatic rings. Subsequent cyclization reactions could then lead to the formation of more complex, fused architectures.

Development of Novel Pyridine Derivatives with Advanced Architectures

The reactivity of the three distinct functional groups in this compound allows for the sequential or orthogonal introduction of various substituents, leading to the development of novel pyridine derivatives with complex and advanced architectures. The hydroxyl group can be alkylated, acylated, or converted to other functional groups. The bromine atom is a prime site for metal-catalyzed cross-coupling reactions to introduce carbon or heteroatom substituents. wikipedia.org The pyridine nitrogen can also be quaternized or oxidized to an N-oxide, further modifying the electronic properties and reactivity of the ring. This multi-faceted reactivity makes it a valuable scaffold for creating libraries of diverse pyridine compounds for various applications.

Role in the Synthesis of Advanced Chemical Intermediates for Complex Molecule Assembly

In multi-step organic synthesis, the strategic use of functionalized building blocks is crucial for the efficient assembly of complex molecules. youtube.comresearchgate.netyoutube.com this compound can serve as a key intermediate, providing a substituted pyridine core that can be elaborated in subsequent steps. For instance, the bromine atom can be replaced by a variety of groups using transition metal catalysis, while the hydroxyl group can be protected and deprotected as needed to allow for selective reactions at other positions. This controlled, stepwise modification is essential in the total synthesis of natural products and pharmaceutically active compounds. A related compound, 6-bromo-4-iodoquinoline, serves as an important intermediate in the synthesis of biologically active compounds, highlighting the utility of such halogenated heterocyclic building blocks. nih.govnih.gov

Table 2: Potential Transformations of this compound for Intermediate Synthesis

| Reaction Site | Reagent/Catalyst | Transformation | Resulting Intermediate Functionality |

| Bromine (C6) | Arylboronic acid / Pd catalyst | Suzuki Coupling | Aryl-substituted pyridine |

| Bromine (C6) | Alkyne / Pd/Cu catalyst | Sonogashira Coupling | Alkynyl-substituted pyridine |

| Hydroxyl (C3) | Benzyl (B1604629) bromide / Base | O-Alkylation (Protection) | Protected hydroxyl group |

| Hydroxyl (C3) | Acyl chloride / Base | O-Acylation | Ester functionality |

| Pyridine N | m-CPBA | N-Oxidation | Pyridine-N-oxide |

Utility in Methodology Development for Carbon-Carbon and Carbon-Heteroatom Bond Formations

The development of new synthetic methodologies often relies on the availability of suitable substrates to test and optimize reaction conditions. This compound, with its electron-rich, substituted pyridine ring, is a potentially valuable substrate for exploring new carbon-carbon and carbon-heteroatom bond-forming reactions. wikipedia.org

The bromine atom at the 6-position is susceptible to oxidative addition to low-valent transition metal complexes, initiating catalytic cycles for cross-coupling reactions. Researchers could use this compound to investigate the scope and limitations of new catalysts and ligands for reactions such as Suzuki, Sonogashira, Heck, Buchwald-Hartwig amination, and C-O coupling reactions. The electronic effects of the methoxy and hydroxyl groups can influence the reactivity of the C-Br bond, providing insights into the mechanism and applicability of new synthetic methods. The development of efficient coupling reactions for such substituted pyridines is an active area of research. nih.gov

Future Research Directions and Emerging Opportunities for 6 Bromo 4 Methoxypyridin 3 Ol

Development of Sustainable and Green Chemistry Methodologies for Synthesis and Derivatization

The future synthesis and modification of 6-Bromo-4-methoxypyridin-3-ol will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. Current synthetic routes for analogous brominated pyridinol structures often rely on multi-step processes that may involve harsh reagents and generate significant waste.

Future research should prioritize the development of novel synthetic strategies that are both environmentally benign and economically viable. This includes the exploration of:

Catalytic Systems: Investigating novel catalysts, including biocatalysts or earth-abundant metal catalysts, could lead to more efficient and selective syntheses.

Alternative Solvents and Reaction Conditions: The use of greener solvents, such as water or bio-derived solvents, or even solvent-free reaction conditions, will be crucial. Microwave-assisted and flow chemistry processes could also offer significant advantages in terms of reduced reaction times and energy consumption.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a key tenet of green chemistry.

Table 1: Comparison of Traditional vs. Potential Green Synthesis Approaches for Pyridine (B92270) Derivatives

| Feature | Traditional Synthesis | Potential Green Synthesis |

| Reagents | Stoichiometric, often hazardous | Catalytic, renewable feedstocks |

| Solvents | Volatile organic compounds | Water, supercritical fluids, ionic liquids |

| Energy Input | High temperature, long reaction times | Microwave, sonication, flow chemistry |

| Waste Generation | High | Minimized, recyclable byproducts |

| Atom Economy | Often low | High |

Exploration of Unconventional Reactivity Pathways and Activation Modes

The electronic properties of this compound, influenced by the interplay of its electron-donating (methoxy, hydroxyl) and electron-withdrawing (bromo, pyridine nitrogen) groups, suggest a rich and underexplored reactivity profile. Future investigations could uncover novel transformations and activation modes.

Key areas for exploration include:

Selective Functionalization: Developing methods for the regioselective functionalization of the pyridine ring, leveraging the directing effects of the existing substituents. This could involve late-stage functionalization techniques to introduce new chemical handles.

Cross-Coupling Reactions: While the bromine atom is a prime site for traditional cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), research into unconventional coupling partners and catalytic systems could yield novel molecular architectures.

Photoredox and Electrochemical Methods: These modern synthetic tools could unlock new reactivity pathways by accessing radical intermediates or alternative electronic states of the molecule, enabling transformations that are difficult to achieve through traditional thermal methods.

Application in Supramolecular Chemistry and Advanced Material Precursor Design

The hydrogen bonding capabilities of the hydroxyl group, coupled with the potential for halogen bonding from the bromine atom and coordination via the pyridine nitrogen, make this compound an attractive building block for supramolecular chemistry and materials science.

Emerging opportunities in this area include:

Self-Assembling Systems: Designing conditions under which this compound or its derivatives can self-assemble into well-defined supramolecular structures, such as gels, liquid crystals, or porous frameworks.

Host-Guest Chemistry: Investigating the ability of this compound to act as a host for small molecules or ions, which could have applications in sensing or separation technologies.

Precursors for Functional Materials: Utilizing this compound as a monomer or precursor for the synthesis of polymers or metal-organic frameworks (MOFs) with tailored electronic, optical, or catalytic properties. The presence of the bromine atom provides a handle for post-synthetic modification of such materials.

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

To accelerate the discovery of new reactions and applications for this compound, the integration of high-throughput experimentation (HTE) and automated synthesis platforms will be indispensable. These technologies allow for the rapid screening of a large number of reaction conditions or molecular derivatives.

Future research efforts could leverage these platforms to:

Reaction Optimization: Rapidly identify optimal conditions (catalyst, solvent, temperature, etc.) for the synthesis and derivatization of this compound.

Library Synthesis: Generate libraries of derivatives by systematically varying substituents at different positions on the pyridine ring. These libraries could then be screened for biological activity or material properties.

Data-Driven Discovery: Combine automated synthesis with machine learning algorithms to predict reaction outcomes and guide the discovery of novel reactivity and functional molecules based on the this compound scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.